Product packaging for methyl (5-methoxy-1H-indol-2-yl)acetate(Cat. No.:CAS No. 27798-66-9)

methyl (5-methoxy-1H-indol-2-yl)acetate

Cat. No.: B1627405
CAS No.: 27798-66-9
M. Wt: 219.24 g/mol
InChI Key: DSICFNMDJFXSBP-UHFFFAOYSA-N
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Description

Significance of the Indole (B1671886) Scaffold in Chemical and Biological Research

The indole scaffold is a privileged structural motif in medicinal chemistry, frequently appearing in a wide array of pharmacologically active compounds. ijpsr.comorganic-chemistry.org Its versatility allows it to interact with a diverse range of biological targets, making it a valuable framework in the design of new drugs. mdpi.comnih.gov Many natural products, such as the amino acid tryptophan, and alkaloids contain the indole core, which serves as a primary pharmacophore, the essential part of a molecule responsible for its biological activity. nih.govresearchgate.net

The structural features of the indole ring, including its ability to participate in various chemical reactions and form diverse bonds, underpin its extensive use in drug discovery. mdpi.com Researchers are continually drawn to indole derivatives due to their demonstrated efficacy in numerous therapeutic areas, including cancer treatment, infectious disease management, and therapies for neurodegenerative disorders. mdpi.comnih.gov The ongoing exploration of indole-based compounds continues to address significant healthcare challenges, offering potential for new and improved treatments. mdpi.comnih.gov

Overview of Substituted Indoles in Academic Investigations

The strategic placement of various functional groups on the indole ring system, creating substituted indoles, is a key strategy in medicinal chemistry to modulate the biological activity of these compounds. mdpi.com Academic research has extensively explored how different substitution patterns on the C-2, C-3, N-atom, and the benzene (B151609) ring can lead to the discovery of novel drugs with enhanced potency and selectivity. organic-chemistry.org

The introduction of substituents can significantly alter the electronic and steric properties of the indole ring, influencing its interactions with biological targets. mdpi.com For example, studies have shown that the position and nature of substituents can affect the compound's ability to inhibit enzymes or bind to receptors. nih.govresearchgate.net The synthesis of libraries of substituted indoles allows for systematic investigation into structure-activity relationships (SAR), guiding the design of more effective therapeutic agents. organic-chemistry.org Research has demonstrated that even subtle changes, such as the addition of a methyl or methoxy (B1213986) group, can have a profound impact on a molecule's biological profile. mdpi.comnih.gov

Specific Research Context of Methyl (5-methoxy-1H-indol-2-yl)acetate within Indole Derivatives

Within the broad class of substituted indoles, this compound is recognized primarily as a valuable synthetic intermediate. It serves as a precursor for the creation of more complex molecules with potential therapeutic applications, particularly in the development of antitumor agents. orgsyn.org

The synthesis of this compound has been described in the chemical literature, highlighting its role as a building block. orgsyn.org For instance, a documented synthesis involves the use of methyl (5-methoxy-2-nitrophenylacetyl)acetoacetate, which undergoes a series of reactions to form the indole ring system. orgsyn.org The resulting this compound can then be used in subsequent synthetic steps to construct larger, more elaborate molecules. orgsyn.org Its structural isomer, methyl (5-methoxy-1H-indol-3-yl)acetate, is also a known compound, further illustrating the importance of regiochemistry in the synthesis and function of indole derivatives. nih.gov

The presence of the methoxy group at the 5-position and the methyl acetate (B1210297) group at the 2-position provides specific points for further chemical modification, making it a versatile tool for chemists.

Chemical Compound Data

Below are interactive tables detailing the properties and identifiers of the primary compound discussed and its related isomers.

Table 1: Properties of this compound

Property Value
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
Appearance Colorless product (after recrystallization)

Table 2: Properties of Methyl (5-methoxy-1H-indol-3-yl)acetate nih.gov

Property Value
Molecular Formula C12H13NO3
Molecular Weight 219.24 g/mol
XLogP3 1.7

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H13NO3 B1627405 methyl (5-methoxy-1H-indol-2-yl)acetate CAS No. 27798-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-(5-methoxy-1H-indol-2-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-15-10-3-4-11-8(6-10)5-9(13-11)7-12(14)16-2/h3-6,13H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSICFNMDJFXSBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=C2)CC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30561856
Record name Methyl (5-methoxy-1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27798-66-9
Record name Methyl (5-methoxy-1H-indol-2-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30561856
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Classical and Contemporary Strategies for Indole (B1671886) Nucleus Construction

The classical methods for indole synthesis have been refined over more than a century and remain fundamental in organic synthesis. These named reactions provide reliable routes to a wide array of indole derivatives.

Fischer Indole Synthesis and its Variants

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a prominent and widely used method for constructing the indole ring system. wikipedia.orgmdpi.com The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine and a suitable aldehyde or ketone. wikipedia.orgonlineorganicchemistrytutor.com

For the synthesis of methyl (5-methoxy-1H-indol-2-yl)acetate, the logical precursors for the Fischer indole synthesis would be 4-methoxyphenylhydrazine and a methyl 3-oxobutanoate derivative. The general mechanism proceeds through the formation of a phenylhydrazone, which then isomerizes to an enamine. A jk-sci.comjk-sci.com-sigmatropic rearrangement, followed by the loss of ammonia (B1221849) and aromatization, yields the indole core. wikipedia.org

The reaction can be catalyzed by various Brønsted acids, such as hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid, or Lewis acids like zinc chloride and boron trifluoride. wikipedia.org A modification of this method involves the use of a solid acid catalyst, which can simplify the workup procedure. figshare.com

Table 1: Key Aspects of the Fischer Indole Synthesis for this compound

FeatureDescription
Starting Materials 4-methoxyphenylhydrazine and a methyl ketoester (e.g., methyl 3-oxobutanoate).
Key Intermediate 4-methoxyphenylhydrazone of the corresponding ketoester.
Catalysts Brønsted acids (HCl, H₂SO₄) or Lewis acids (ZnCl₂, BF₃). wikipedia.org
General Mechanism Hydrazone formation → enamine tautomerization → jk-sci.comjk-sci.com-sigmatropic rearrangement → cyclization and aromatization. wikipedia.org

Reissert Indole Synthesis for Substituted Indole-2-carboxylates/acetates

The Reissert indole synthesis provides a route to indole-2-carboxylic acids and their derivatives, which can be precursors to the target molecule. wikipedia.orgresearchgate.net This method begins with the condensation of an o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base, such as potassium ethoxide. wikipedia.orgresearchgate.net

To synthesize a 5-methoxy substituted indole, the starting material would be 4-methoxy-2-nitrotoluene. The initial condensation product, an ethyl o-nitrophenylpyruvate, undergoes reductive cyclization using reagents like zinc in acetic acid or catalytic hydrogenation. wikipedia.orgyoutube.com This cyclization yields the corresponding indole-2-carboxylic acid. researchgate.net The resulting indole-2-carboxylic acid can then be esterified and the side chain elongated to produce this compound through standard organic transformations.

Table 2: Reissert Synthesis Pathway to 5-Methoxyindole-2-carboxylate

StepReactantsProduct
1. Condensation 4-Methoxy-2-nitrotoluene, Diethyl oxalate, Potassium ethoxide. wikipedia.orgEthyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate.
2. Reductive Cyclization Ethyl 3-(4-methoxy-2-nitrophenyl)-2-oxopropanoate, Reducing agent (e.g., Zn/AcOH). wikipedia.org5-Methoxyindole-2-carboxylic acid. researchgate.net
3. Esterification 5-Methoxyindole-2-carboxylic acid, Methanol, Acid catalyst.Methyl 5-methoxyindole-2-carboxylate.

Madelung Synthesis and Modern Adaptations

The Madelung synthesis, first reported in 1912, involves the high-temperature, base-catalyzed intramolecular cyclization of N-phenylamides to form indoles. wikipedia.orgdbpedia.orgquimicaorganica.org The classical conditions are harsh, often requiring strong bases like sodium or potassium ethoxide at temperatures between 200-400 °C. wikipedia.org

For the synthesis of a 2-substituted-5-methoxyindole, the starting material would be an N-(4-methoxy-2-methylphenyl)acetamide derivative. The strong base deprotonates both the amide nitrogen and the benzylic carbon, leading to a cyclization onto the amide carbonyl. quimicaorganica.org

Modern modifications have been developed to overcome the harshness of the original method. The Smith-modified Madelung synthesis, for example, uses organolithium reagents to react with 2-alkyl-N-trimethylsilyl anilines and esters, allowing for the formation of substituted indoles under milder conditions. wikipedia.org This variant has been shown to be compatible with methoxy (B1213986) substituents. wikipedia.org Another recent modification employs a one-pot, two-step procedure for the synthesis of 1,2-disubstituted-3-cyanoindoles from N-(o-tolyl)benzamides, which could potentially be adapted. nih.gov

Other Named Indole Syntheses (e.g., Bartoli, Larock)

The Bartoli indole synthesis is a powerful method for the preparation of 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. onlineorganicchemistrytutor.comjk-sci.comwikipedia.org The presence of an ortho-substituent is often crucial for the success of the reaction, as it directs the jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.org

A direct synthesis of a 5-substituted indole like this compound using the Bartoli method is not its primary application. However, it could be envisioned in a multi-step sequence where a strategically placed ortho-substituent, which is later removed or transformed, directs the cyclization. For instance, using an o-bromonitrobenzene derivative could direct the indole formation, with the bromine atom subsequently removed. wordpress.com The reaction requires three equivalents of the vinyl Grignard reagent when starting from a nitroarene. wikipedia.orgquimicaorganica.org

The Larock indole synthesis is a versatile palladium-catalyzed heteroannulation reaction between an ortho-iodoaniline and a disubstituted alkyne to produce 2,3-disubstituted indoles. wikipedia.orgub.edusynarchive.com To synthesize this compound, one would start with 2-iodo-4-methoxyaniline. The choice of the alkyne partner would be critical to install the acetate (B1210297) group at the 2-position. A suitable alkyne would be a propargyl ester derivative.

The reaction is typically catalyzed by a palladium(II) source, such as palladium acetate, and proceeds via oxidative addition, alkyne insertion, and reductive elimination. wikipedia.org The regioselectivity of the alkyne insertion is a key consideration. wikipedia.org Recent advancements have explored the use of nickel catalysts as a more economical alternative to palladium. rsc.orgresearchgate.net

Metal-Catalyzed and Transition Metal-Free Approaches to Indole Derivatives

Modern synthetic chemistry has increasingly turned to metal-catalyzed reactions to construct complex molecules with high efficiency and selectivity.

Palladium-Catalyzed Reactions for Indole Construction

Palladium catalysis is not only central to the Larock synthesis but also features in other important indole-forming reactions. A significant development is the Buchwald modification of the Fischer indole synthesis, which involves a palladium-catalyzed cross-coupling of aryl bromides and hydrazones. wikipedia.org

More directly relevant to the target molecule, a palladium-catalyzed regioselective C-H activation has been developed for the one-step synthesis of ethyl 2-(1H-indol-2-yl)acetates. researchgate.net This method involves the reaction of an indole with an acrylate (B77674) in the presence of a palladium catalyst. For the synthesis of this compound, this would involve reacting 5-methoxyindole (B15748) with methyl acrylate. This approach offers a more direct and atom-economical route compared to the classical named reactions. Furthermore, palladium-catalyzed reactions of indolylmethyl acetates with various nucleophiles have been explored, showcasing the versatility of palladium in functionalizing the indole core. nih.govnih.gov Palladium-catalyzed acetoxylation of indolines at the C7 position has also been reported, demonstrating the power of this metal in late-stage functionalization. mit.edumit.edu

Table 3: Comparison of Synthetic Strategies for the Indole Nucleus

Synthetic MethodKey FeaturesApplicability to this compound
Fischer Indole Synthesis Readily available starting materials; acid-catalyzed cyclization of arylhydrazones. wikipedia.orgDirect route using 4-methoxyphenylhydrazine and a ketoester.
Reissert Indole Synthesis Forms indole-2-carboxylic acids from o-nitrotoluenes. wikipedia.orgMulti-step route starting from 4-methoxy-2-nitrotoluene.
Madelung Synthesis Intramolecular cyclization of N-phenylamides; requires strong base and high temperature. wikipedia.orgFeasible with N-(4-methoxy-2-methylphenyl)acetamide derivatives; modern variants offer milder conditions. wikipedia.org
Bartoli Indole Synthesis Primarily for 7-substituted indoles from o-substituted nitroarenes. wikipedia.orgIndirect; would require a multi-step strategy.
Larock Indole Synthesis Palladium-catalyzed reaction of o-iodoanilines and alkynes. wikipedia.orgDirect route using 2-iodo-4-methoxyaniline and a propargyl ester.
Pd-Catalyzed C-H Activation Direct functionalization of the indole core. researchgate.netPotentially a one-step synthesis from 5-methoxyindole and methyl acrylate.

Rhodium/Brønsted Acid Co-catalyzed Methodologies

The combination of rhodium catalysts with Brønsted acids has enabled powerful transformations for indole synthesis and functionalization. This dual catalytic system can activate different components of a reaction, leading to highly selective bond formations. A notable application is the three-component reaction involving azoalkenes, indoles, and diazoacetates, co-catalyzed by rhodium and a Brønsted acid, to produce 3-indolyl all-carbon quaternary centers with high diastereoselectivity. researchgate.net

Brønsted acids alone, particularly in the form of recyclable ionic liquids, have proven effective in catalyzing reactions such as the Michael addition of indoles to α,β-unsaturated ketones, yielding β-indolylketones under mild conditions. mdpi.com Furthermore, chiral Brønsted acids can be used for asymmetric Friedel-Crafts alkylation of indoles, demonstrating the versatility of this catalytic approach. nih.gov

Rhodium catalysis, often in the absence of a co-catalyst, is pivotal for C-H activation and annulation reactions. Tandem rhodium-catalyzed oxidative allylation and annulation of acetanilides with allyl acetate, for instance, provides a direct route to functionalized indoles. rsc.org These methods highlight the diverse strategies available for modifying the indole core.

Catalyst SystemReaction TypeSubstratesProduct TypeRef.
Rhodium / Brønsted AcidThree-Component ReactionAzoalkenes, Indoles, Diazoacetates3-Indolyl Quaternary Centers researchgate.net
Brønsted Acid Ionic LiquidMichael AdditionIndoles, α,β-Unsaturated Ketonesβ-Indolylketones mdpi.com
Rhodium ComplexOxidative AnnulationAcetanilides, Allyl AcetateFunctionalized Indoles rsc.org
Chiral Brønsted AcidFriedel-Crafts AlkylationIndoles, Ketone HydratesChiral Indole Derivatives nih.gov

Electrochemical Synthesis Routes for Indole Derivatives

Electrochemistry has emerged as a sustainable and powerful tool in organic synthesis, offering green alternatives to conventional methods by using electrons as traceless reagents. researchgate.net This approach avoids the need for stoichiometric chemical oxidants or reductants, often proceeding under mild conditions with high atom economy. rsc.org

The electrochemical synthesis of indoles can be achieved from various non-indole-based precursors. rsc.org For example, the intramolecular annulation of alkynylanilines can be performed using ferrocene (B1249389) as a redox catalyst, which is compatible with a wide array of functional groups. rsc.org Another common strategy involves the dehydrogenative annulation of 2-vinylanilines. rsc.org

Electrochemical methods are broadly categorized into electrooxidative and electroreductive processes. researchgate.net These techniques can be applied not only to the synthesis of the indole core but also to its direct functionalization. For instance, the condensation of indoles with aldehydes and malononitrile (B47326) can be achieved electrochemically using simple graphite (B72142) and iron electrodes to produce C-3 substituted indoles. researchgate.net The continued development of electrosynthesis promises more efficient and environmentally benign routes to complex indole derivatives. researchgate.net

Targeted Functionalization of the Indole Ring for this compound and Analogues

Achieving the specific substitution pattern of this compound requires precise control over the functionalization of the indole ring at the N-1, C-2, C-3, and C-5 positions.

N-1 Functionalization Strategies

The nitrogen atom of the indole ring (N-1) is a common site for functionalization, which can be crucial for modulating the biological activity of indole-containing molecules. A direct method for creating complex N-1 substituted indoles is through multi-step, one-pot sequences. For example, a Fischer indolisation can be immediately followed by an N-alkylation step by adding a base and an alkyl halide to the reaction mixture, providing a rapid route to 1,2,3-trisubstituted indoles. rsc.org

Another strategy involves the synthesis of dimeric indole structures. The compound 5-methoxy-1-[(5-methoxy-1H-indol-2-yl)methyl]-1H-indole is synthesized by the reduction of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, a reaction that explicitly forms a methylene (B1212753) bridge between the N-1 position of one indole and the C-2 position of another. nih.govnih.gov These methods showcase the synthetic accessibility of the N-1 position for introducing a wide variety of substituents.

C-2 and C-3 Functionalization for Acetate Moiety Introduction

The introduction of an acetate group, particularly at the C-2 position, is a key step in synthesizing the target molecule. A well-established procedure for synthesizing methyl 5-methoxyindole-2-acetate begins with a precursor that already contains the necessary carbon framework. orgsyn.org The synthesis starts from 5-methoxy-2-nitrophenylacetic acid, which is converted to its acid chloride. This intermediate then reacts with the anion of methyl acetoacetate. The resulting product, methyl 4-(5-methoxy-2-nitrophenyl)-3-oxobutyrate, undergoes reductive cyclization to form the indole ring, directly installing the acetate moiety at the C-2 position. orgsyn.org

For analogues such as ethyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate, the acetate group is at the C-3 position. This compound can be conveniently synthesized from the well-known drug indomethacin (B1671933). nih.govcore.ac.uk The process involves refluxing indomethacin in absolute ethanol (B145695) with concentrated sulfuric acid, which cleaves the N-benzoyl group and esterifies the carboxylic acid in a single transformation. nih.govcore.ac.uk

Regioselective Introduction of Methoxy Substituents

The placement of the methoxy group at the C-5 position is critical for the identity of this compound. The regioselectivity of this substitution is most commonly controlled by starting the synthesis with a benzene-ring precursor that already bears the methoxy group in the desired position.

In the synthesis of the target molecule, the starting material is 5-methoxy-2-nitrophenylacetic acid. orgsyn.org Similarly, in classic indole syntheses like the Fischer indole synthesis, a substituted phenylhydrazine (B124118) is used. rsc.orgresearchgate.net To obtain a 5-methoxyindole, one would start with (4-methoxyphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable ketone or aldehyde directs the formation of the indole ring in such a way that the methoxy group is retained at the C-5 position of the final product. This precursor-based approach is a fundamental and highly effective strategy for ensuring the regioselective synthesis of substituted indoles.

One-Pot and Cascade Methodologies in Indole Synthesis

One-pot and cascade reactions represent highly efficient synthetic strategies that build molecular complexity rapidly by avoiding the isolation of intermediates. rsc.org These processes are atom-economical and can significantly reduce reaction time and waste.

The Fischer indole synthesis, a classic method, has been adapted into modern one-pot procedures. For example, a one-pot, three-component protocol combining Fischer indolisation with N-alkylation allows for the rapid synthesis of 1,2,3-trisubstituted indoles from an aryl hydrazine, a ketone, and an alkyl halide in under 30 minutes. rsc.org Microwave-assisted, solvent-free Fischer indole reactions further enhance the efficiency of this transformation. researchgate.net

Cascade reactions, where multiple bond-forming events occur sequentially without changing the reaction conditions, are particularly powerful for constructing complex polycyclic indole structures. rsc.org An example is the palladium-catalyzed Sonogashira coupling of a haloaniline with a terminal alkyne, followed by an intramolecular cyclization in the same pot to yield 2-substituted indoles. nih.gov Multicomponent reactions (MCRs) are another facet of this approach, such as the one-pot reaction of an indole, an arylglyoxal, and Meldrum's acid to produce complex furanone-indole adducts. mdpi.com These advanced methodologies are at the forefront of modern heterocyclic chemistry. rsc.org

Computational and Theoretical Investigations of Indole Derivatives

Quantum Chemical Calculations of Indole (B1671886) Structures

Quantum chemical calculations are pivotal in understanding the molecular structure and properties of indole derivatives. These methods provide insights into the geometric parameters and vibrational frequencies of the molecule in its ground state.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. For derivatives similar to methyl (5-methoxy-1H-indol-2-yl)acetate, such as 5-methoxy-1H-indole-2-carboxylic acid (MI2CA), DFT calculations have been employed to understand their structural and spectroscopic properties.

In a study on a new polymorph of MI2CA, the ωB97X-D functional with 6-31++G(d,p) and aug-cc-pVTZ basis sets was utilized. These calculations provided optimized geometries that were in good agreement with experimental data from single-crystal X-ray diffraction. The theoretical calculations were performed on monomeric, dimeric, and trimeric structures to accurately model the interactions present in the solid state, including hydrogen bonding. The results from these DFT calculations helped to confirm the experimentally observed crystal structure and provided a deeper understanding of the intermolecular forces at play.

For the related compound, (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, DFT calculations using PBEPBE and B3LYP methods were performed to study its energetic and spectroscopic profiles, showing good agreement with experimental data.

While direct DFT data for this compound is not extensively published in the readily available literature, the studies on its carboxylic acid analogue provide a strong theoretical framework. The primary difference, a methyl ester group instead of a carboxylic acid, would be expected to induce subtle changes in the electronic distribution and molecular geometry.

Ab Initio Methods for Electronic Structure and Photophysical Processes

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are also employed to study indole derivatives. These methods are particularly useful for understanding electronic structure and photophysical processes like absorption and fluorescence.

For the parent indole molecule and its derivatives, ab initio calculations have been used to investigate the nature of the lowest excited singlet states, often labeled as ¹La and ¹Lb. The relative ordering and energy of these states are crucial for determining the photophysical properties. While specific ab initio studies on this compound are not prominently documented, research on related indole compounds highlights the importance of these methods. For instance, in the study of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, ab initio/DFT studies were referenced in the context of understanding its electronic properties.

Modeling of Electronic Properties and Excited States in Indole Chromophores

The electronic properties of indole chromophores, such as the distribution of molecular orbitals and the nature of electronic transitions, are key to their application in various fields.

HOMO-LUMO Gap Analysis and Electronic Transitions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are fundamental concepts in quantum chemistry that help in understanding the electronic behavior of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular reactivity and the energy required for electronic excitation.

In a combined experimental and theoretical study of (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, the analysis of the electron density of HOMO and LUMO provided insights into the delocalization of electrons. The low value of the energy gap was indicative of the potential for intramolecular electron transfer.

For this compound, it is expected that the HOMO would be primarily located on the electron-rich indole ring system, while the LUMO would have significant contributions from the carbonyl group of the acetate (B1210297) moiety. The methoxy (B1213986) group at the 5-position is an electron-donating group, which would raise the energy of the HOMO, likely leading to a smaller HOMO-LUMO gap compared to the unsubstituted indole-2-acetate. This smaller energy gap would imply a red-shift in the absorption spectrum.

Table 1: Theoretical Electronic Properties of a Related Indole Derivative

Property Description
HOMO Highest Occupied Molecular Orbital, primarily located on the indole ring.
LUMO Lowest Unoccupied Molecular Orbital, with contributions from the acetate group.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO, influencing electronic transitions. |

This table is based on general principles and findings for similar indole derivatives.

Prediction of Spectroscopic Properties (e.g., Absorption, Fluorescence)

Theoretical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. Time-dependent DFT (TD-DFT) is a common method used to calculate the energies of electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy.

In the investigation of the MI2CA polymorph, theoretical IR spectra were calculated and compared with experimental data, showing good agreement. This demonstrates the power of computational methods in validating experimental findings and providing detailed assignments of vibrational modes.

For (5-methoxy-1H-indol-1-yl)(5-methoxy-1H-indol-2-yl)methanone, the UV-Vis spectrum was calculated using TD-DFT, which helped in understanding the electronic transitions responsible for the observed absorption bands. The study of various indole derivatives has shown that the position of substituents significantly affects their photophysical properties. nih.gov

Analysis of Spin Density Distribution and Oxidation Potentials

Oxidation potentials are another important electronic property that can be investigated computationally. These calculations can provide insights into the ease with which a molecule can lose an electron, a process relevant in many chemical and biological reactions. For indole derivatives, the oxidation potential is influenced by the substituents on the indole ring. Electron-donating groups like the methoxy group are expected to lower the oxidation potential, making the molecule easier to oxidize.

Molecular Docking and Ligand-Protein Interaction Studies of Indole Compounds

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial in pharmacology for predicting how a drug molecule (ligand) interacts with a protein target. The process involves simulating the ligand's position and orientation within the protein's binding site and calculating a scoring function to estimate the binding affinity.

A literature search did not yield specific molecular docking studies for this compound. However, research on structurally related indole derivatives demonstrates the application of this technique. For example, studies on other 5-methoxy-indole derivatives have utilized molecular docking to explore their binding mechanisms. One such study investigated the interactions of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) with various proteins to understand its anti-inflammatory and chemoprotective effects. researchgate.net Another in silico study examined the docking of 5-(Benzyloxy)-1-methyl-1H-indole, a different indole derivative, against fungal enzymes to assess its potential as an antifungal agent. jbcpm.com

These studies typically report on binding energies and key interactions, such as hydrogen bonds and hydrophobic interactions, with specific amino acid residues in the protein's active site. Such data is instrumental in understanding the molecular basis of a compound's activity. Unfortunately, without specific docking studies for this compound, a similar detailed analysis of its protein-ligand interactions cannot be provided.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indole Compounds

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. QSAR models use statistical methods to correlate variations in molecular properties (descriptors) with changes in observed activity, such as inhibitory concentration (IC₅₀). A robust QSAR model can be used to predict the activity of new, unsynthesized compounds.

Specific QSAR models that include or are designed for this compound were not identified in the reviewed literature. The development of a QSAR model requires a dataset of structurally similar compounds with measured biological activity against a specific target.

While no direct QSAR studies for the target compound were found, the methodology has been applied to various classes of indole derivatives. For instance, QSAR studies have been conducted on series of indole-based compounds to explore their potential as antioxidants, antiamyloidogenic agents, and inhibitors of histone lysine (B10760008) methyl transferase. mdpi.comeurjchem.comnih.gov These studies identify key molecular descriptors—such as electronic, steric, or hydrophobic properties—that govern the biological activity of the indole scaffold. The resulting models provide valuable guidelines for designing more potent derivatives. eurjchem.com

Without a relevant dataset containing this compound, it is not possible to present a QSAR model or discuss the specific structural features of the compound that would modulate its activity in a predictive, quantitative manner.

Structure Activity Relationship Sar Studies of Substituted Indoles

Elucidation of Structural Features Governing Biological Activity in Indole (B1671886) Derivatives

The biological profile of an indole derivative is profoundly dictated by the type and placement of various substituents around its core structure. mdpi.com The indole nucleus itself, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, provides a fundamental framework for interacting with diverse biological targets. researchgate.netnih.gov Key positions for substitution that significantly modulate activity include the C2, C3, C5, and the nitrogen atom at position 1 (N1).

Impact of Substituent Effects on Indole Core Bioactivity

The bioactivity of the indole nucleus is highly sensitive to the properties of its substituents, specifically their electronic, steric (size and shape), and lipophilic (fat-solubility) characteristics. These factors can alter a molecule's binding affinity, its journey through the body (pharmacokinetics), and its ultimate effectiveness.

The electronic nature of substituents can significantly change the electron distribution within the indole ring system, which is critical for its interactions with biological targets. researchgate.netchemrxiv.org Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can influence the molecule's reactivity and ability to form key interactions like hydrogen bonds and pi-stacking. chemrxiv.orgmdpi.com

The methoxy (B1213986) group at the C5 position of methyl (5-methoxy-1H-indol-2-yl)acetate acts as an electron-donating group. This increases the electron density of the indole ring, which can enhance its ability to bind to certain biological targets. researchgate.netnih.gov Computational studies have shown that small, in-plane substituents, like the methoxy group, are effective at increasing the electron density of the indole ring. researchgate.netchemrxiv.org Structure-affinity relationship studies on other indole series have noted that substitutions at the 5-position with groups like chloro or nitro, which have different electronic properties, can significantly alter potency, highlighting the importance of the electronic environment at this position. nih.govmdpi.com

The size, shape (steric factors), and lipophilicity of substituents are crucial for biological activity. nih.gov Steric bulk can either hinder or enhance a molecule's fit within a receptor's binding site. Lipophilicity, often measured as logP, affects a compound's ability to traverse cellular membranes and reach its target. nih.gov The introduction of an indole system into a molecule generally increases its lipophilicity. nih.gov

The following table illustrates the general impact of different substituent properties on the activity of indole derivatives.

PropertyInfluence on Biological ActivityExample from this compound
Electronic Modulates electron density of the indole ring, affecting binding interactions like hydrogen bonding and pi-stacking. researchgate.netchemrxiv.orgThe C5-methoxy group is an electron-donating group that increases the ring's electron density. nih.gov
Steric The size and shape of substituents determine the quality of fit within a biological target's binding site. mdpi.comThe acetate (B1210297) group at C2 and the methoxy group at C5 contribute to the molecule's specific size and shape.
Lipophilic Affects membrane permeability, solubility, and the ability to access the target site. nih.govThe entire indole scaffold, along with its methoxy and methyl ester groups, contributes to its lipophilicity.

Correlation between Binding Affinity and Biological Outcomes in Indole Systems

A central tenet of medicinal chemistry is that a compound's affinity for its target—how tightly it binds—often correlates with its biological effect. For indole-based compounds, a higher binding affinity (often measured as a lower inhibition constant, Ki, or dissociation constant, Kd) for a specific receptor or enzyme typically leads to a more potent biological response (measured, for instance, by a lower effective concentration, EC50, or inhibitory concentration, IC50). nih.gov

However, this correlation is not always straightforward. Some studies have noted a lack of direct correlation between high binding affinity and the desired downstream biological efficacy, indicating that other factors, such as the duration of the drug-receptor interaction, can also play a critical role. nih.gov For many indole derivatives designed as enzyme inhibitors or receptor ligands, a clear relationship is observed where optimization for tighter binding leads to improved cellular activity. nih.govmdpi.com For example, in the development of HIV fusion inhibitors, optimization of the indole scaffold led to compounds with improved binding affinity and correspondingly better inhibition of viral replication. nih.gov

The table below provides a hypothetical illustration of this principle for a series of indole derivatives targeting a specific enzyme.

CompoundBinding Affinity (Kᵢ, nM)Biological Potency (IC₅₀, nM)
Indole Derivative 15001200
Indole Derivative 2150350
Indole Derivative 31025
Indole Derivative 40.6200

Note: This table is illustrative. The relationship between Kᵢ and IC₅₀ can be complex and influenced by assay conditions. A lower value indicates higher affinity/potency. The discrepancy in Compound 4 highlights that factors other than pure binding affinity can influence biological outcomes. nih.gov

Optimization of Indole Scaffolds for Enhanced Potency and Selectivity

The optimization of an indole lead compound is a critical process in drug discovery aimed at improving its potency (the amount of drug needed to produce an effect) and selectivity (its ability to act on a specific target while avoiding others). nih.govacs.org This is an iterative process involving the systematic chemical modification of the indole scaffold. nih.gov

Starting with a molecule like this compound, medicinal chemists can explore various modifications. For instance, the ester group at the C2 position could be converted to an amide, which could introduce new hydrogen bonding opportunities within the target's binding site. nih.gov The C5-methoxy group could be replaced by other substituents to fine-tune electronic or steric properties. researchgate.net Additionally, modifications to the N1 position of the indole ring are common strategies to modulate activity. mdpi.com

Preclinical Biological Activity and Mechanistic Explorations of Indole Derivatives

Antineoplastic and Antiproliferative Activity Studies (In Vitro and Preclinical In Vivo Models)

No studies were identified that specifically investigate the antineoplastic or antiproliferative effects of methyl (5-methoxy-1H-indol-2-yl)acetate in either in vitro cell lines or in vivo preclinical models. While the broader class of indole (B1671886) derivatives has been explored for anticancer properties, research on this particular molecule is not present in the available scientific literature. chim.itnih.govnih.gov

There is no available data describing the effects of this compound on cell cycle progression. Consequently, its ability to induce cell cycle modulation or arrest at any phase (e.g., G0/G1, S, G2/M) has not been documented. nih.gov

Scientific literature lacks any information regarding the potential of this compound to induce apoptosis or activate programmed cell death pathways in cancer cells. There are no studies examining its impact on key apoptotic markers such as caspase activation or DNA fragmentation. acs.orgmdpi.com

No research has been published detailing the inhibitory activity of this compound against the specified molecular targets.

Tubulin Polymerization: There is no evidence to suggest that this compound inhibits tubulin polymerization. nih.gov

Protein Kinases: Its activity as a protein kinase inhibitor has not been evaluated.

Histone Deacetylase (HDAC): No studies have been conducted to determine if it functions as an HDAC inhibitor.

Topoisomerase: There is no information on its potential to inhibit topoisomerase enzymes.

Bcl-2/Mcl-1: Its ability to antagonize anti-apoptotic proteins of the Bcl-2 family, such as Mcl-1, has not been investigated.

The effect of this compound on critical cancer-related signaling pathways remains uninvestigated. There is no literature available on its capacity to modulate the PI3K/AKT/mTOR, EGFR, or NF-κB signaling cascades.

Anti-inflammatory Properties and Mechanistic Pathways (In Vitro and Preclinical In Vivo Models)

Specific research into the anti-inflammatory properties of this compound is not available. While structurally related indole compounds, such as indomethacin (B1671933), are well-known anti-inflammatory agents, the activity of this specific methyl ester has not been reported. chim.itnih.govnih.gov

There are no published studies that assess the ability of this compound to inhibit the production or release of pro-inflammatory mediators like nitric oxide, or various cytokines and chemokines in relevant in vitro or in vivo models. nih.gov

Modulation of Inflammatory Signaling Cascades (e.g., NF-κB, MAPKs, PI3K/Akt, Nrf2/HO-1)

Indole derivatives have been investigated for their anti-inflammatory properties, which are often attributed to their ability to modulate key signaling pathways involved in the inflammatory response. While direct studies on this compound are limited, research on related indole structures, such as oxindoles, provides insight into the potential mechanisms. These mechanisms include the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway and the inhibition of pro-inflammatory cascades like Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).

The Nrf2/HO-1 signaling pathway is a critical cellular defense mechanism against oxidative stress and inflammation. mdpi.com Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov Upon stimulation by certain compounds, Nrf2 is released from Keap1, translocates to the nucleus, and activates the expression of antioxidant genes, including HO-1. mdpi.comnih.gov Studies on a 5-hydroxyoxindole (B181108) derivative demonstrated its ability to induce Nrf2 expression and subsequently inhibit lipopolysaccharide (LPS)-induced inflammatory effects in murine macrophages. nih.gov This activation was shown to be dependent on the MKK3/6-p38 MAPK pathway, which is required for the transcriptional activation of Nrf2. nih.gov Furthermore, another related compound, 5-fluoro-2-oxindole, was found to increase the expression of Nrf2-regulated proteins like NQO1 and HO-1. nih.gov

Conversely, the NF-κB and MAPK pathways are central to promoting inflammation. NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govkoreamed.orgmdpi.com The activation of MAPKs is also crucial in the inflammatory cascade. nih.gov Research has shown that certain indole derivatives can suppress these pro-inflammatory pathways. For instance, treatment with 5-fluoro-2-oxindole inhibited the upregulation of phosphorylated MAPK induced by complete Freund's adjuvant (CFA) in animal models. nih.gov The potential for indole derivatives to modulate these pathways is further supported by studies on other natural compounds, which have been shown to inhibit the activation of MAPKs and NF-κB, leading to a decrease in the production of pro-inflammatory cytokines. nih.govmdpi.com The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway has also been identified as an upstream regulator that can mediate the activation of the Nrf2/HO-1 signaling pathway, suggesting a complex interplay between these cellular systems. mdpi.comnih.gov

Table 1: Effects of Indole Derivatives on Inflammatory Signaling Pathways

This table summarizes the observed effects of various indole derivatives on key inflammatory signaling molecules and pathways from in vitro and in vivo studies.

CompoundSignaling Pathway/MoleculeEffectModel SystemReference
5-Hydroxyoxindole derivativeNrf2Induction of expressionRAW264.7 murine macrophages nih.gov
5-Hydroxyoxindole derivativep38 MAPKActivation (required for Nrf2)RAW264.7 murine macrophages nih.gov
5-Fluoro-2-oxindoleNrf2/HO-1Increased expressionRat spinal cord/paws nih.gov
5-Fluoro-2-oxindoleMAPK (phosphorylated)Inhibited upregulationRat spinal cord/paws nih.gov

Antimicrobial Efficacy and Mechanisms (In Vitro Studies)

The indole scaffold is a privileged structure in medicinal chemistry, and its derivatives have demonstrated a wide spectrum of antimicrobial activities. nih.gov

Antibacterial Spectrum and Modes of Action

While specific data for this compound is not available, related 5-methoxyindole (B15748) and other indole derivatives have been evaluated for their antibacterial properties. A study on newly synthesized 1-benzamido-2-methyl-3-carbethoxy-5-methoxyindole showed moderate activity against Staphylococcus aureus and Escherichia coli. ias.ac.in In another study, a series of N-methyl-5-substituted-1H-indole-2-oxo-3-((2'-acetamidothiazol-4'-yl)-carbonylmethyl hydrazones) were tested against a panel of Gram-positive and Gram-negative bacteria. researchgate.net These compounds showed varying degrees of efficacy against bacteria such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net

Furthermore, research on simpler indole derivatives like 5-methylindole (B121678) has revealed direct bactericidal activity against various pathogens, including methicillin-resistant S. aureus (MRSA) and multidrug-resistant Klebsiella pneumoniae. nih.gov The antibacterial activity of indole derivatives is often influenced by the nature and position of substituents on the indole ring. researchgate.net For example, some indole-linked triazole derivatives with chloro and methoxy (B1213986) substitutions have shown beneficial antibacterial activity. nih.gov

Table 2: In Vitro Antibacterial Activity of Indole Derivatives

This table presents the minimum inhibitory concentration (MIC) values for various indole derivatives against selected bacterial strains.

CompoundBacterial StrainMIC (μg/mL)Reference
Indole-triazole derivative (3d)Staphylococcus aureus6.25 nih.gov
Indole-triazole derivative (3d)MRSA3.125 nih.gov
Indole-triazole derivative (3d)Escherichia coli12.5 nih.gov
Indole-triazole derivative (3d)Bacillus subtilis6.25 nih.gov
1H-indol-2-ol derivative (4k)Xanthomonas oryzae pv. oryzae8.27 (EC50) researchgate.net

Antifungal Activities

Indole derivatives have also been recognized for their potential as antifungal agents. ias.ac.inresearchgate.net In a study evaluating 1-benzamido-2-methyl-3-carbethoxy-5-methoxyindole, the compound exhibited moderate antifungal activity against Aspergillus niger and Candida albicans. ias.ac.in Similarly, a series of N-methyl-5-substituted indole derivatives demonstrated significant activity against several fungal strains, with some compounds showing higher potency than the standard drug miconazole (B906) against Aspergillus fumigatus. researchgate.net

The combination of the indole nucleus with other heterocyclic rings, such as triazoles, has been a successful strategy for developing potent antifungal agents. nih.gov Indole-linked triazole derivatives have shown excellent activity against Candida albicans and Candida krusei. nih.gov The antifungal efficacy is often dependent on the specific substitutions on the indole and associated rings. nih.gov

Table 3: In Vitro Antifungal Activity of Indole Derivatives

This table shows the minimum inhibitory concentration (MIC) values for various indole derivatives against selected fungal strains.

CompoundFungal StrainMIC (μg/mL)Reference
Indole-triazole derivative (3d)Candida albicans6.25 nih.gov
Indole-triazole derivative (3d)Candida krusei3.125 nih.gov
N-methyl-5-chloro-1H-indole derivative (5c)Aspergillus fumigatus6.25 researchgate.net
N-methyl-5-bromo-1H-indole derivative (5g)Aspergillus fumigatus6.25 researchgate.net
N-methyl-5-iodo-1H-indole derivative (5h)Aspergillus fumigatus6.25 researchgate.net

Inhibition of Biofilm Formation

Bacterial biofilm formation is a significant virulence factor that contributes to antibiotic resistance and chronic infections. nih.gov Targeting the formation of biofilms is a promising anti-virulence strategy. Research into new thiazole (B1198619) nortopsentin analogues, which contain indole moieties, has shown their ability to interfere with the initial steps of biofilm formation in a dose-dependent manner, particularly against staphylococcal strains. nih.gov These compounds were able to inhibit biofilm formation without affecting the growth of the bacteria in their free-floating, planktonic form, which is a characteristic of anti-virulence agents. nih.gov The most active derivatives demonstrated inhibitory concentrations (IC50) in the low micromolar range against Staphylococcus aureus. nih.gov

Table 4: Inhibition of Biofilm Formation by Indole-Containing Thiazole Derivatives

This table displays the half-maximal inhibitory concentration (IC50) values for the inhibition of Staphylococcus aureus biofilm formation by selected compounds.

CompoundBacterial StrainIC50 (µM)Reference
Compound 1pS. aureus ATCC 259231.2 nih.gov
Compound 2iS. aureus ATCC 259231.7 nih.gov
Compound 2jS. aureus ATCC 259232.0 nih.gov
Compound 2nS. aureus ATCC 259230.4 nih.gov

Antiviral Activities and Mechanistic Insights (In Vitro Studies)

The indole scaffold is present in numerous compounds with a broad range of antiviral activities, including against Human Immunodeficiency Virus (HIV). asm.org

HIV-1 Fusion Inhibition

The entry of HIV-1 into host cells is a critical step in its lifecycle and a key target for antiviral drugs. This process is mediated by the viral envelope glycoprotein (B1211001) gp41, which facilitates the fusion of the viral and cellular membranes. nih.govnih.gov A crucial event in this process is the formation of a six-helix bundle, which involves a conserved hydrophobic pocket on the gp41 surface. nih.govnih.gov Disrupting this interaction can inhibit viral fusion.

While many indole-based HIV inhibitors target viral enzymes like reverse transcriptase or integrase, a series of indole compounds have been specifically identified as fusion inhibitors that target the gp41 hydrophobic pocket. nih.govrsc.orgmdpi.com Through a structure-based design approach, researchers have developed indole derivatives that bind to this pocket and inhibit cell-cell fusion and viral replication. nih.gov The most active compounds in these studies achieved sub-micromolar efficacy. nih.govnih.gov For instance, the inhibitor 6j showed a binding affinity of 0.6 µM and an effective concentration (EC50) of 0.2 µM against both cell-cell fusion and live virus replication. nih.gov These small molecule inhibitors are of significant interest as they could potentially be used to prevent not only virus-to-cell infection but also the cell-to-cell transmission of the virus. nih.gov

Table 5: Anti-HIV-1 Fusion Activity of Indole Derivatives

This table summarizes the binding affinity and inhibitory activity of a lead indole-based HIV-1 fusion inhibitor.

CompoundBinding Affinity (Kd, µM)Cell-Cell Fusion Inhibition (EC50, µM)Viral Replication Inhibition (EC50, µM)Reference
Compound 14g0.90.90.9 nih.gov
Compound 6j0.60.20.2 nih.gov

Other Investigated Biological Activities (Preclinical/In Vitro)

While direct and extensive preclinical data for this compound is limited in publicly accessible literature, research on closely related indole structures provides insight into the potential biological activities of this compound class. The following sections summarize findings for related indole derivatives, which may inform the potential activities of this compound.

Indole-based compounds are a subject of significant interest for their neuroprotective potential. nih.gov Studies on various derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated notable neuroprotective properties in preclinical models. For instance, an arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid exhibited potent neuroprotective effects in a scopolamine-induced model of dementia in rats. mdpi.com This derivative was shown to have a favorable safety profile and its neuroprotective effects in in-vitro experiments were reported to be superior to reference compounds like melatonin (B1676174) and rasagiline. mdpi.com

The neuroprotective mechanisms of indole compounds are often linked to their antioxidant and anti-inflammatory properties. mdpi.com For example, some indole derivatives have shown efficacy in models of neurodegenerative diseases by mitigating oxidative stress and neuroinflammation. mdpi.comnih.gov The core indole structure is a key pharmacophore in many compounds targeting neurological disorders. nih.gov While these findings are promising for the 5-methoxyindole class of molecules, specific studies on the neuroprotective effects of this compound itself are not prominently documented.

The antioxidant capacity of indole derivatives is a well-documented aspect of their biological profile. The indole nucleus can act as a scavenger of reactive oxygen species (ROS), a property that underlies many of its therapeutic potentials, including neuroprotection. nih.govmdpi.com

Arylhydrazone derivatives of 5-methoxyindole-2-carboxylic acid have demonstrated significant antioxidant capacity, suppressing lipid peroxidation and deoxyribose degradation with a potency reportedly higher than melatonin and Trolox in certain assays. mdpi.com Another related compound, indole-3-propionic acid, has also been studied for its ability to prevent oxidative damage. ixcela.com The methoxy group on the indole ring is known to enhance the reactivity of the molecule, which can influence its antioxidant properties. chim.it

The table below summarizes the antioxidant activity of a representative 5-methoxyindole derivative compared to standard antioxidants.

Table 1: Comparative Antioxidant Activity of a 5-Methoxyindole Derivative

Compound/Agent Assay Outcome Reference
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid Lipid Peroxidation Inhibition More potent than melatonin and Trolox mdpi.com
Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid Deoxyribose Degradation Suppression More potent than melatonin and Trolox mdpi.com
Indole-3-propionic acid Protection against H₂O₂-induced oxidative stress Demonstrated neuroprotective activity ixcela.com

Malaria remains a significant global health issue, and the search for new, effective antimalarial drugs is ongoing. nih.govnih.gov Natural products, including those containing indole scaffolds, have historically been a rich source of antimalarial compounds. nih.gov For example, violacein, an indole-derived pigment, has shown antiplasmodial activity. nih.gov However, a review of the literature, including comprehensive screenings of plant metabolites and specific studies on synthetic compounds, does not provide direct evidence for the antimalarial activity of this compound or its corresponding carboxylic acid. nih.govnih.gov Therefore, the potential of this specific compound in the context of antimalarial therapy is currently unknown based on available preclinical data.

The ability of indole derivatives to act as enzyme inhibitors is a key area of pharmaceutical research.

5-Lipoxygenase (5-LOX): The 5-lipoxygenase enzyme is a critical component of the inflammatory pathway, responsible for the production of leukotrienes. nih.govmdpi.commdpi.com Inhibition of 5-LOX is a therapeutic strategy for a range of inflammatory diseases. nih.govnih.gov While some indole-containing compounds have been investigated as 5-LOX inhibitors, there is no direct published data detailing the inhibitory activity of this compound against 5-lipoxygenase. A related compound, 5-methoxy-2-methyl-3-indole acetic acid (5MIAA), which is a metabolite of indomethacin, was found to inhibit platelet aggregation, a process influenced by arachidonic acid metabolites. nih.gov However, this study did not directly measure 5-LOX inhibition. nih.gov

Protein Kinase CK2: Protein kinase CK2 is a serine/threonine kinase that is implicated in various diseases, particularly cancer, making it an important therapeutic target. nih.govnih.gov Numerous ATP-competitive inhibitors have been developed, with many featuring heterocyclic scaffolds. researchgate.netresearchgate.net Indole-based structures, specifically indeno[1,2-b]indoles, have shown promise as CK2 inhibitors. researchgate.net However, there are no specific preclinical studies in the reviewed literature that evaluate this compound or its acid form as a protein kinase CK2 inhibitor.

Metabolic Stability and Pharmacokinetic Profiling (Preclinical In Vitro)

The metabolic stability of a potential drug candidate is a critical parameter assessed during early-phase drug discovery, as it influences key pharmacokinetic properties like bioavailability and half-life. core.ac.ukresearchgate.net In vitro models, such as liver microsomes, are commonly used to evaluate a compound's susceptibility to metabolism. nih.govresearchgate.net

There is no specific published data on the in vitro metabolic stability or pharmacokinetic profile of this compound. However, studies on structurally related compounds can offer potential insights. For instance, research on an amide derivative of indomethacin, which contains a 5-methoxy-indole core, identified O-demethylation (removal of the methoxy group) as a probable metabolic pathway mediated by cytochrome P450 enzymes. researchgate.net The stability of a compound in liver microsomes from different species (e.g., human, rat, mouse) can vary significantly, highlighting interspecies differences in metabolism. nih.govcore.ac.uk

The table below outlines common in vitro parameters used to assess metabolic stability.

Table 2: Key Parameters in Preclinical In Vitro Metabolic Stability Assessment

Parameter Description Significance Reference
In Vitro Half-life (t₁/₂) The time required for 50% of the parent compound to be metabolized in an in vitro system (e.g., liver microsomes). Indicates the rate of metabolic turnover. A very short half-life may predict low in vivo exposure. core.ac.uk
Intrinsic Clearance (CLᵢₙₜ) Describes the maximal capacity of the liver (or other metabolic system) to metabolize a compound, independent of other physiological factors. Used to predict in vivo hepatic clearance and bioavailability. core.ac.ukresearchgate.net
Metabolite Identification The process of identifying the chemical structures of metabolites formed from the parent drug. Helps to understand metabolic pathways and to identify potentially active or toxic metabolites. nih.gov

Without direct experimental data, the metabolic fate of this compound can only be hypothesized. It is plausible that in vivo, the methyl ester would be rapidly hydrolyzed to its corresponding carboxylic acid, (5-methoxy-1H-indol-2-yl)acetic acid, which would then be the primary circulating compound, alongside potential products of O-demethylation.

Advanced Analytical Techniques for Research on Indole Compounds

Chromatographic Methodologies for Separation and Quantification

Chromatography is the cornerstone for isolating and quantifying indole (B1671886) derivatives from complex matrices. The choice of method depends on the analyte's physicochemical properties, such as polarity, volatility, and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of indole derivatives due to its versatility in handling compounds with a wide range of polarities. nih.govmdpi.com Reversed-phase (RP) HPLC is particularly common, where a nonpolar stationary phase is used with a polar mobile phase. For indole compounds, C18 columns are frequently employed. mdpi.comcetjournal.it

A typical RP-HPLC method for a related compound, methyl 5-methoxy-2-methyl-1H-indole-3-acetate, utilizes a mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid. sielc.com The use of formic acid is preferred for applications where the HPLC is coupled to a mass spectrometer. mdpi.comsielc.com Isocratic elution (constant mobile phase composition) or gradient elution (variable composition) can be used to achieve optimal separation. mdpi.comcetjournal.it The reproducibility of retention time and peak area is crucial for quantitative analysis, with relative standard deviations (RSDs) for retention times often below 0.25% and peak areas below 6.0%. mdpi.com

Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By using columns with smaller particle sizes (typically sub-2 µm), UHPLC systems operate at higher pressures to achieve faster analysis times and superior resolution. sielc.commdpi.com This enhanced performance is critical for analyzing complex samples containing multiple indole isomers or metabolites. nih.gov

Table 1: Example HPLC Parameters for Analysis of a Related Indole Acetate (B1210297) Derivative

Parameter Condition Source
Technique Reverse Phase (RP) HPLC sielc.com
Stationary Phase C18 mdpi.comsielc.com
Mobile Phase Acetonitrile, Water, Phosphoric Acid sielc.com
MS-Compatible Mobile Phase Acetonitrile, Water, Formic Acid sielc.com
Detector UV/Vis or Photodiode Array (PDA) mdpi.comcetjournal.it
UPLC Advancement Columns with < 3 µm particles for faster applications sielc.com

Gas Chromatography (GC) is a powerful technique for separating volatile and thermally stable compounds. While some indole alkaloids are unsuitable for GC analysis due to high melting points, many simpler indole derivatives can be analyzed effectively, often after a derivatization step to increase volatility. notulaebotanicae.ro

In a typical GC analysis of indole compounds, a capillary column such as an HP-5MS is used with an inert carrier gas like helium. notulaebotanicae.ronotulaebotanicae.ro The technique has been successfully applied to identify indole and its metabolites in various biological samples, including bacterial cultures. researchgate.netfrontiersin.org For instance, in the analysis of indole from E. coli, a clear peak can be detected at a specific retention time, allowing for its identification and quantification. frontiersin.org

Table 2: General Gas Chromatography (GC) Parameters for Indole Compound Analysis

Parameter Condition Source
Column HP-5MS Capillary Column (30 m x 0.25 mm; 0.25 µm film) notulaebotanicae.ro
Carrier Gas Helium (He) notulaebotanicae.ro
Flow Rate 1 mL/min notulaebotanicae.ro
Detection Mass Spectrometry (MS) notulaebotanicae.ronotulaebotanicae.rofrontiersin.org
Limitation Unsuitable for non-volatile or thermally labile compounds notulaebotanicae.ro

Hyphenated techniques, which couple a separation method with a detection method like mass spectrometry, provide unparalleled selectivity and sensitivity.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier tool for the definitive identification and quantification of indole compounds. researchgate.net The liquid chromatograph separates the components of a mixture, which are then ionized and analyzed by a tandem mass spectrometer. mdpi.com This method allows for the selection of a specific precursor ion and its characteristic product ions, a process known as Multiple Reaction Monitoring (MRM), which is highly selective and sensitive. nih.gov LC-MS/MS methods have been developed for a wide array of indole derivatives, including tryptophan metabolites, in various matrices. mdpi.commdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS. It is highly effective for identifying unknown volatile compounds by comparing their mass spectra to library data. notulaebotanicae.ronotulaebotanicae.rofrontiersin.org For the closely related isomer, methyl 2-(5-methoxy-1H-indol-3-yl)acetate, experimental GC-MS data shows a characteristic fragmentation pattern with a prominent peak at m/z 160. nih.gov

Table 3: Experimental GC-MS Fragmentation Data for Methyl 2-(5-methoxy-1H-indol-3-yl)acetate

m/z Relative Intensity Source
160 99.99 nih.gov
63 7.50 nih.gov
90 6.60 nih.gov
220 6.20 nih.gov
116 5.00 nih.gov

Data is for the constitutional isomer, methyl 2-(5-methoxy-1H-indol-3-yl)acetate.

Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) offers the advantages of faster run times and improved resolution compared to conventional LC-MS, making it a powerful platform for high-throughput metabolomics and lipidomics studies. nih.govlcms.cz

Spectroscopic Techniques for Structural Elucidation and Analysis

Spectroscopic techniques are indispensable for elucidating the chemical structure of molecules and providing quantitative information.

Ultraviolet-Visible (UV-Vis) spectroscopy is based on the absorption of light by molecules with chromophores. The indole ring system is an inherent chromophore that typically exhibits strong absorption in the UV region.

When used as a detector in HPLC, a Photodiode Array (PDA) Detector , also known as a Diode Array Detector (DAD), offers significant advantages over single-wavelength detectors. scioninstruments.comctlatesting.com A PDA detector simultaneously measures the absorbance across a wide range of wavelengths (e.g., 190-800 nm). scioninstruments.com This provides a complete UV-Vis spectrum for each analyte as it elutes from the column. This capability is useful for identifying compounds based on their unique spectral profiles and for assessing peak purity by comparing spectra across a single chromatographic peak. researchgate.netresearchgate.net For indole compounds, this allows for simultaneous monitoring at their characteristic absorption maxima, enhancing analytical specificity. mdpi.com

Table 4: Advantages of Photodiode Array (PDA) Detection in HPLC

Feature Advantage Source
Multi-Wavelength Detection Simultaneously collects data at multiple wavelengths. ctlatesting.com
Spectral Acquisition Provides a complete UV-Vis absorption spectrum for each analyte. scioninstruments.com
Peak Purity Analysis Can verify if a chromatographic peak corresponds to a single compound. researchgate.net
Compound Identification Helps in identifying analytes based on their unique absorption spectra. researchgate.net

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used for both quantitative analysis and structural elucidation.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar and thermally fragile molecules, including many indole derivatives. mdpi.comnih.gov ESI generates intact protonated [M+H]⁺ or deprotonated [M-H]⁻ molecular ions with minimal fragmentation. chemrxiv.org When coupled with tandem mass spectrometry (ESI-MS/MS), it becomes a powerful tool for structural elucidation. nih.govmdpi.com By inducing fragmentation of a selected precursor ion, a characteristic fragmentation pattern is produced, which serves as a structural fingerprint of the molecule. nih.govmdpi.com The fragmentation pathways of indole derivatives can be complex, involving rearrangements in addition to simple bond cleavages. nih.gov

Table 5: Typical Optimized ESI Source Parameters for Indole Metabolite Analysis

Parameter Setting Source
Capillary Voltage 3300 V mdpi.com
Cone Voltage 12 V mdpi.com
Source Temperature 120 °C mdpi.com
Desolvation Temperature 350 °C mdpi.com
Cone Gas Flow 40 L/h mdpi.com
Desolvation Gas Flow 400 L/h mdpi.com

Direct Analysis in Real-Time Mass Spectrometry (DART-MS) is an ambient ionization technique that allows for the rapid analysis of solid, liquid, and gaseous samples in their native state with little to no sample preparation. wikipedia.orgnist.gov The DART source uses a heated stream of metastable gas (like helium or nitrogen) to ionize analytes at atmospheric pressure. wikipedia.org It is a soft ionization method that typically produces protonated molecules [M+H]⁺. nist.gov DART-MS is particularly useful for rapid screening applications due to its speed and ease of use. wikipedia.orgnist.gov The technique can be modified, for instance with a mechanical shutter, to analyze discrete surface areas without causing heat damage to sensitive samples. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., Quantitative NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of indole derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. In the ¹H NMR spectrum of an indole derivative, the proton on the nitrogen (N-H) of the indole ring typically appears as a broad singlet in a highly deshielded region, often above δ 10 ppm, particularly in aprotic solvents like DMSO-d₆. nih.govacs.orgacs.org The protons on the benzene (B151609) and pyrrole (B145914) rings exhibit characteristic chemical shifts and coupling patterns that are influenced by the position and nature of substituents. For instance, in a study of indole derivatives, the protons of a methoxy (B1213986) group (-OCH₃) were observed as a singlet around 3.90 ppm. rsc.org

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The chemical shifts of the carbon atoms in the indole ring are well-documented, with C-2 and C-3 of the pyrrole moiety showing distinct resonances that are sensitive to substitution. clockss.orgamazonaws.com For example, the carbonyl carbon of an ester group, such as in methyl (5-methoxy-1H-indol-2-yl)acetate, would be expected to resonate in the downfield region of the spectrum, typically around 170-180 ppm. nih.govmdpi.com

Quantitative NMR (qNMR) has emerged as a powerful alternative to chromatography-based methods for the precise quantification of compounds without the need for identical standard compounds for calibration. nih.govacs.org The method relies on the principle that the signal intensity in an NMR spectrum is directly proportional to the number of corresponding nuclei. By integrating the signals of the target analyte and a certified internal standard of known concentration, the absolute quantity of the analyte can be determined. nih.govacs.org A study on the simultaneous quantification of four monoterpenoid indole alkaloids using ¹H NMR demonstrated the technique's high precision and rapid analysis time (under 14 minutes). nih.govacs.org The validation of a qNMR method involves assessing its specificity, linearity, sensitivity, accuracy, and precision, with reported intra- and interday relative standard deviations of less than 2.51% for indole alkaloid analysis. nih.govacs.org

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

NucleusCompound TypeTypical Chemical Shift (δ, ppm)SolventReference
¹HIndole N-H10.0 - 11.0DMSO-d₆ nih.govacs.org
¹HMethoxy (-OCH₃)~3.90CDCl₃ rsc.org
¹HAliphatic -CH₂- (ester)~4.0DMSO-d₆ nih.gov
¹³CCarbonyl (C=O) (ester)~171DMSO-d₆ nih.gov
¹³CIndole C-2~136CDCl₃ clockss.org
¹³CIndole C-3~106CDCl₃ amazonaws.com
¹³CMethoxy (-OCH₃)~55-56DMSO-d₆ / CDCl₃ rsc.orgnih.gov

This table presents generalized data from various indole derivatives and may not represent the exact values for this compound.

Electrophoretic Methods (e.g., Capillary Electrophoresis, Micellar Electrokinetic Chromatography)

Electrophoretic methods offer high-efficiency separations and are well-suited for the analysis of polar and charged indole compounds.

Capillary Electrophoresis (CE) , also known as capillary zone electrophoresis (CZE), separates analytes based on their differential migration in an electric field. wikipedia.org The separation is driven by both the electrophoretic mobility of the ions and the electroosmotic flow (EOF) of the background electrolyte (BGE) solution within the capillary. mdpi.com This technique provides high theoretical plate counts, leading to excellent resolution and rapid analysis times. wikipedia.org CE has been successfully applied to the analysis of various phytochemicals, including indole alkaloids. mdpi.comnih.gov The choice of BGE pH is critical; for instance, reducing the pH of the running buffer to 7.2 was found to effectively enhance the electrophoretic mobility of psilocin, an indole alkaloid. nih.gov Detection is commonly performed using diode-array detectors (DAD) or, for increased sensitivity and specificity, mass spectrometry (MS). ufmg.br

Micellar Electrokinetic Chromatography (MEKC) is a powerful modification of CE that enables the separation of both charged and neutral molecules. wikipedia.orgscispace.com This is achieved by adding a surfactant, most commonly sodium dodecyl sulfate (B86663) (SDS), to the BGE at a concentration above its critical micelle concentration (CMC). wikipedia.orgijpsonline.com This forms micelles that act as a pseudo-stationary phase. scispace.com Neutral analytes are separated based on their partitioning between the hydrophobic interior of the micelles and the surrounding aqueous buffer. wikipedia.org MEKC has been used for the simultaneous determination of multiple indole compounds in dietary supplements, achieving separation in less than 4.5 minutes. rsc.org The method demonstrated good linearity and low limits of quantification (LOQs) in the range of 1.5–4.0 μg/mL. rsc.org The selectivity of MEKC separations can be fine-tuned by altering the type and concentration of the surfactant, adding organic modifiers, or changing the temperature and voltage. scispace.com

Table 2: Performance of Electrophoretic Methods for Indole Compound Analysis

TechniqueAnalytesSeparation ConditionsAnalysis TimePerformance MetricsReference
MEKCIndole-3-carbinol, Indole-3-acetonitrile, Indole-3-acetic acid, 3,3′-diindolylmethane20.0 mM borate (B1201080) buffer (pH 9.00), 20.0 mM SDS< 4.5 minLOQ: 1.5–4.0 μg/mL; RSD: 2.0–7.9%; Recoveries: 90–110% rsc.org
MEKCIndolyl glucosinolates and degradation productsDodecyltrimethylammonium bromide surfactantNot specifiedLinear correlation coefficients: 0.9924–0.9996; RSD for migration times: 0.5-0.9% nih.gov
CZEPsilocybin, BaeocystinRunning buffer at pH 11.5Not specifiedSuccessful resolution and identification nih.gov

Sample Preparation Strategies for Complex Matrices in Research (e.g., Solid-Phase Extraction, Liquid-Liquid Extraction)

The analysis of indole compounds in complex samples, such as biological fluids, plant tissues, or industrial wash oils, necessitates an effective sample preparation step to remove interfering matrix components and concentrate the target analytes. chromatographyonline.comchromatographyonline.com

Liquid-Liquid Extraction (LLE) is a classic separation technique based on the differential partitioning of a solute between two immiscible liquid phases, typically an aqueous phase and an organic solvent. chromatographyonline.comgoogle.com The choice of solvent is crucial for efficient extraction. In the purification of indole from industrial wash oil, a variety of extraction solvents have been explored, including halogen-free ionic liquids. nih.govacs.org These ionic liquids have been shown to extract over 96% of indole from simulated wash oil, functioning through the formation of hydrogen bonds with the indole molecule. nih.govacs.org Traditional LLE methods might involve dissolving crude indole in an organic solvent like n-hexane and then extracting it into an aqueous phase. google.com

Table 3: Comparison of Extraction Strategies for Indole Compounds

MethodMatrixKey ParametersRecovery/EfficiencyReference
Solid-Phase Extraction (SPE)Plant Extract (for 3-indolylacetic acid)C₁₈-SPE columns; two-step elution89-94% nih.gov
Solid-Phase Extraction (SPE)Sugarcane JuiceC₁₈ SPE columns; optimized wash pH and eluent (80:20 methanol-water)Not specified, but method was effective for quantification mdpi.com
Liquid-Liquid Extraction (LLE) with Ionic LiquidsSimulated Wash OilIonic Liquid: [Bmim][DMP]>96.9% extraction nih.govacs.org
Liquid-Liquid Extraction (LLE)Wash OilImidazolium-based ionic liquids>90% extraction efficiency rsc.org

Applications in Metabolomics and Metabolic Fingerprinting

Metabolomics aims to comprehensively measure all small-molecule metabolites in a biological system to understand its physiological state. metabolon.commetabolon.com Indole and its derivatives, many of which are byproducts of tryptophan metabolism by the gut microbiota, are important markers in health and disease. metabolon.comnih.gov Analytical techniques like mass spectrometry (MS) coupled with liquid chromatography (LC) or CE are central to metabolomics research, enabling the qualitative and quantitative analysis of indoles. creative-proteomics.comacs.org

Metabolic fingerprinting is a high-throughput approach within metabolomics that provides a characteristic profile, or "fingerprint," of a sample. nih.gov This method is used to classify samples, identify biomarkers, and gain insights into metabolic responses to various stimuli. nih.govmdpi.com For example, LC-MS-based metabolic fingerprinting has been used to study the metabolic changes in response to liver damage, identifying perturbations in pathways including tryptophan metabolism. nih.gov

In the context of indole research, metabolomics studies can reveal shifts in the composition of indole derivatives associated with conditions like gastrointestinal diseases or metabolic disorders. metabolon.com A fast targeted metabolomics method was recently developed to analyze the diversity of bacterial indole derivatives in the gut microbiome, highlighting their potential as biomarkers. nih.gov Untargeted metabolome analysis using ¹⁵N labeling combined with LC-MS/MS has been employed to characterize and identify previously unknown monoterpene indole alkaloids in plants, demonstrating the power of these techniques to uncover novel metabolic pathways. acs.org The analysis of fecal samples from healthy adults has shown that indole concentrations can vary widely among individuals, emphasizing the importance of personalized metabolic profiling. nih.govnih.gov

Table 4: Examples of Indole Compounds Identified in Metabolomics Studies

Study FocusAnalytical TechniqueIdentified Indole-Related MetabolitesBiological SignificanceReference
Gut Microbiome in ME/CFSLC-MSIndole-3-acetaldehyde, Indole-3-acetic acid conjugatesPotential biomarkers for Myalgic Encephalomyelitis/Chronic Fatigue Syndrome (ME/CFS) nih.gov
Uremic ToxicityLC-MS/MS3-Indoxyl sulfate, 3-Indolelactic acid, 3-Indolepropionic acidMarkers for kidney disease and uremic toxin buildup metabolon.com
Plant Alkaloids¹⁵N labeling LC-MS/MS45 Monoterpene Indole Alkaloids (MIAs) including antirhineCharacterization of novel plant secondary metabolites acs.org
Aging Process in Citrus PeelLC-MS/MS3-Hydroxyindole, N-methyl-3-hydroxyindole, Isatin, Indigo, IndirubinUnderstanding chemical changes during aging of medicinal herbs preprints.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for methyl (5-methoxy-1H-indol-2-yl)acetate, and what are their key reaction conditions?

  • Methodological Answer : The compound is synthesized via a multi-step process starting with 5-methoxy-2-nitrophenylacetic acid. Key steps include condensation with methyl acetoacetate under basic conditions (sodium methoxide) and catalytic hydrogenation using palladium on carbon for nitro group reduction. Critical parameters include anhydrous solvents (e.g., THF) and precise temperature control (0–40°C) to avoid side reactions .
  • Validation : Structural confirmation relies on NMR (δ 3.86 ppm for OCH₃, δ 7.04–8.13 ppm for indole protons) and MS (m/z 212 [M+1]) .

Q. How is this compound characterized to confirm purity and structural integrity?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Identify methoxy (δ ~3.8 ppm) and indole protons (δ 6.5–8.5 ppm).
  • Mass Spectrometry (MS) : Confirm molecular ion peaks and fragmentation patterns.
  • IR Spectroscopy : Detect carbonyl (C=O, ~1715 cm⁻¹) and indole N–H stretches (~3140 cm⁻¹) .
    • Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (silica gel, ethyl acetate/hexane) ensure >95% purity .

Q. What are the primary biological activities reported for this compound?

  • Methodological Answer : Studies highlight antimicrobial and anti-inflammatory activities. For example:

  • Antimicrobial Testing : Agar diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria, with zone-of-inhibition comparisons to standard antibiotics like ampicillin .
  • Anti-inflammatory Models : COX-2 inhibition assays (IC₅₀ values) and in vivo carrageenan-induced edema tests in rodents .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production of this compound?

  • Methodological Answer :

  • Catalyst Optimization : Replace batch hydrogenation with continuous flow reactors using Pd/C catalysts to enhance efficiency and reduce reaction time .
  • Solvent Systems : Switch from THF to 2-MeTHF for improved solubility and greener chemistry.
  • Quality-by-Design (QbD) : Use DOE (Design of Experiments) to optimize parameters like temperature, pH, and reagent stoichiometry .

Q. How do structural modifications at the indole 5-position affect biological activity?

  • Methodological Answer :

  • Halogen Substitution : Compare chloro (methyl 2-(5-chloro-1H-indol-2-yl)acetate) and methoxy derivatives. Chloro analogs show enhanced antimicrobial activity (e.g., 2x higher inhibition zones against P. aeruginosa), while methoxy groups improve anti-inflammatory potency (COX-2 IC₅₀ = 0.8 µM vs. 1.5 µM for unsubstituted analogs) .
  • SAR Analysis : Use molecular docking (e.g., AutoDock Vina) to correlate substituent electronegativity with target binding (e.g., CYP1A2 inhibition) .

Q. What experimental strategies resolve contradictions in reported biological data (e.g., variable antimicrobial efficacy)?

  • Methodological Answer :

  • Standardized Assays : Adopt CLSI (Clinical Laboratory Standards Institute) guidelines for MIC (Minimum Inhibitory Concentration) testing to minimize inter-lab variability .
  • Strain-Specific Profiling : Test against clinical isolates (e.g., methicillin-resistant S. aureus) rather than ATCC strains.
  • Metabolomic Profiling : Use LC-MS to identify bacterial efflux pump interactions that may reduce compound efficacy .

Q. How can computational methods guide the design of this compound derivatives with improved pharmacokinetics?

  • Methodological Answer :

  • ADMET Prediction : Tools like SwissADME predict logP (2.1), solubility (-3.2 LogS), and CYP450 interactions. For example, adding a hydroxyl group at the 3-position reduces hepatotoxicity risk .
  • Molecular Dynamics (MD) : Simulate binding stability to targets like TNF-α or IL-6 receptors to prioritize derivatives for synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.